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Sophoradiol, a pentacyclic triterpenoid found in medicinal plants such as Sophora flavescens

and Sophora tonkinensis, has garnered interest for its potential therapeutic properties.

However, a comprehensive understanding of its safety profile is paramount for any progression

toward clinical application. This technical guide provides a summary of the currently available

preliminary toxicity data for Sophoradiol and related extracts from its natural sources. It is

important to note that comprehensive toxicological studies specifically on isolated Sophoradiol
are limited. Much of the existing data is derived from studies on extracts of Sophora species,

which contain a complex mixture of constituents, including alkaloids and flavonoids, in addition

to Sophoradiol. Therefore, the toxic effects observed in these studies cannot be solely

attributed to Sophoradiol.

I. In Vivo Toxicity Studies of Sophora Species
Extracts
The majority of in vivo toxicity data comes from studies on extracts of Sophora flavescens and

Sophora tonkinensis. These studies provide valuable, albeit indirect, insights into the potential

toxicity of Sophoradiol.

A. Acute Oral Toxicity
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Acute toxicity studies are designed to determine the short-term adverse effects of a substance

when administered in a single high dose.

Table 1: Acute Oral Toxicity of Sophora flavescens Extract

Test
Substance

Animal
Model

Dose
Observatio
n Period

Results Reference

Flavonoid-

rich extract of

Sophora

flavescens

(SFEA)

Kunming

(KM) mice
9.0 g/kg Not specified

No mortality

or clinical

signs of

toxicity. No

abnormal

changes in

body weight

or food

consumption.

No significant

changes in

hematological

, blood

biochemical,

or

histopathologi

cal

parameters.

LD50 > 9.0

g/kg.

[1][2][3]

Flavonoid-

rich extract of

Sophora

flavescens

(SFEA)

Mice > 7500 mg/kg Not specified
LD50 > 7500

mg/kg.
[2]

Experimental Protocol: Acute Oral Toxicity of Flavonoid-Rich Extract of Sophora flavescens

Test Substance: Flavonoid-rich extract of Sophora flavescens (SFEA).
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Animal Model: Kunming (KM) mice.[1][2][3]

Dosage: A single oral dose of 9.0 g/kg body weight.[1][2][3]

Observation: Animals were observed for mortality, clinical signs of toxicity, changes in body

weight, and food consumption.[1][2][3]

Parameters Measured: At the end of the study, hematological and blood biochemical

parameters were analyzed, and a histopathological examination of organs was performed.[1]

[2][3]

B. Sub-chronic Oral Toxicity

Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a

period of several weeks or months.

Table 2: 13-Week Sub-chronic Oral Toxicity of Flavonoid-Rich Sophora flavescens Extract in

Rats
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Dose
of
SFEA
(mg/kg
/day)

Sex
Mortali
ty

Clinica
l Signs

Body
Weight
&
Food
Consu
mption

Hemat
ology
&
Blood
Bioche
mistry

Organ
Weight
s &
Histop
atholo
gy

NOAE
L
(mg/kg
)

Refere
nce

0

(Control

)

M/F None None

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

> 1200 [1][2][3]

40 M/F None None

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

[1][2][3]

80 M/F None None

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

[1][2][3]

400 M/F None None

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

[1][2][3]

800 M/F None None No

treatme

nt-

related

No

treatme

nt-

related

No

treatme

nt-

related

[1][2][3]
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change

s

change

s

change

s

1200 M/F None None

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

No

treatme

nt-

related

change

s

[1][2][3]

NOAEL: No-Observed-Adverse-Effect-Level

Experimental Protocol: 13-Week Sub-chronic Oral Toxicity of Flavonoid-Rich Sophora

flavescens Extract

Test Substance: Flavonoid-rich extract of Sophora flavescens (SFEA).

Animal Model: Sprague-Dawley (SD) rats.[1][2][3]

Dosage: Oral administration of 0, 40, 80, 400, 800, and 1200 mg/kg/day.[1][2][3]

Duration: 13 weeks.[1][2][3]

Observation: Daily monitoring for mortality and clinical signs of toxicity. Body weight and food

consumption were recorded weekly.[1][2][3]

Parameters Measured: At the end of the 13-week period, hematological and blood

biochemical analyses were conducted. Major organs were weighed, and histopathological

examinations were performed.[1][2][3]

C. Toxicity of Sophora tonkinensis

Extracts of Sophora tonkinensis have been reported to exhibit toxicity, primarily affecting the

nervous, digestive, and respiratory systems.[4][5][6] High doses and long-term use may lead to

severe adverse effects, including brain damage.[4] The toxic components are thought to be

quinolizidine alkaloids such as matrine and oxymatrine.[7]
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II. Genotoxicity Studies of Sophora Species Extracts
Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material.

Table 3: Genotoxicity of Sophorae radix Extract

Assay
Test
System

Concentrati
on/Dose

Results Conclusion Reference

Chromosome

Aberration

Assay

Not specified Not specified Positive

May be a

weak

clastogen

[8]

In vivo

Micronucleus

Test

Rats Not specified
No significant

induction
- [8]

These findings suggest that while the Sophorae radix extract did not induce micronuclei in vivo,

it showed potential for clastogenicity in vitro.[8] This highlights the need for a more

comprehensive battery of genotoxicity tests to fully characterize the genotoxic potential of

Sophoradiol and related compounds.

III. In Vitro Cytotoxicity of Sophoradiol and Its
Analogs
In vitro cytotoxicity studies on isolated Sophoradiol and its derivatives provide more direct

information on its cellular toxicity.

Table 4: In Vitro Cytotoxicity of Sophoradiol and Analogs
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Compound Cell Line Assay
Concentrati
on

Effect Reference

Sophoradiol

monoglucuro

nide (SoMG)

Primary

cultured rat

hepatocytes

Cytotoxicity
200 and 500

µM
Cytotoxic [9]

Sophoradiol

Primary

cultured rat

hepatocytes

Cytotoxicity 500 µM

Less potent

hepatoprotect

ive activity,

not reported

as cytotoxic

at this dose

[9]

It is noteworthy that Sophoradiol monoglucuronide, a derivative of Sophoradiol, exhibited

cytotoxicity towards primary rat hepatocytes at concentrations of 200 and 500 µM.[9] In

contrast, Sophoradiol itself did not show cytotoxicity at 500 µM in the same study and even

displayed some hepatoprotective effects.[9] This suggests that the glucosidic linkage can

significantly impact the cytotoxic potential of the molecule.

IV. Visualizing Experimental Workflows and
Potential Mechanisms
A. Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a generalized workflow for an acute oral toxicity study, based

on OECD guidelines often cited in toxicological research.
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Figure 1: Generalized workflow for an acute oral toxicity study.

B. Hypothetical Signaling Pathway for Triterpenoid-Induced Cytotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1243656?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the specific molecular mechanisms of Sophoradiol-induced toxicity are not well-defined,

many triterpenoids are known to induce apoptosis in cancer cells. The following diagram

illustrates a plausible, though hypothetical, signaling cascade.

Sophoradiol

Mitochondrial Membrane

Disruption

Cytochrome c Release

Caspase Activation

Apoptosis

Click to download full resolution via product page

Figure 2: Hypothetical signaling pathway for triterpenoid-induced cytotoxicity.

V. Conclusion and Future Directions
The available preliminary toxicity data, primarily from studies on extracts of Sophora flavescens

and Sophora tonkinensis, suggest that at very high doses, these extracts can be considered

practically non-toxic in acute and sub-chronic rodent studies.[1][2][3] However, some reports

indicate potential for hepatotoxicity and genotoxicity with certain Sophora extracts.[8] The

limited in vitro data on Sophoradiol itself suggests that its cytotoxicity may be lower than that

of its glycosylated derivatives.[9]
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A significant data gap exists regarding the comprehensive toxicological profile of pure, isolated

Sophoradiol. To advance the development of Sophoradiol as a potential therapeutic agent,

the following studies are essential:

Acute, sub-chronic, and chronic toxicity studies on isolated Sophoradiol in at least two

species (one rodent, one non-rodent) to determine its systemic toxicity profile and establish a

No-Observed-Adverse-Effect-Level (NOAEL).

A full battery of genotoxicity tests, including in vitro and in vivo assays, to assess its

mutagenic and clastogenic potential.

Safety pharmacology studies to evaluate the effects of Sophoradiol on vital functions,

including the cardiovascular, respiratory, and central nervous systems.

Reproductive and developmental toxicity studies to assess its potential effects on fertility and

embryonic development.

Carcinogenicity studies for long-term exposure scenarios.

A thorough and systematic toxicological evaluation is a critical step in de-risking Sophoradiol
for further drug development and ensuring patient safety in any future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. tandfonline.com [tandfonline.com]

3. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of
Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

4. [Safety evaluation of Sophora tonkinensis and risk control] - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1243656?utm_src=pdf-body
https://www.benchchem.com/product/b1243656?utm_src=pdf-body
https://www.benchchem.com/product/b1243656?utm_src=pdf-body
https://www.benchchem.com/product/b1243656?utm_src=pdf-body
https://www.benchchem.com/product/b1243656?utm_src=pdf-body
https://www.benchchem.com/product/b1243656?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/pdf/10.1080/07420528.2021.2016042
https://www.tandfonline.com/doi/full/10.1080/07420528.2021.2016042
https://pubmed.ncbi.nlm.nih.gov/34913779/
https://pubmed.ncbi.nlm.nih.gov/34913779/
https://pubmed.ncbi.nlm.nih.gov/29271144/
https://pubmed.ncbi.nlm.nih.gov/29271144/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. [Pharmacological effect and toxicology of Sophorae Tonkinensis Radix et Rhizoma] -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. worldscientific.com [worldscientific.com]

7. Toxicity comparison of different active fractions extracted from radix Sophorae tonkinensis
in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

8. Genotoxicity and subchronic toxicity of Sophorae radix in rats: hepatotoxic and genotoxic
potential - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Hepatoprotective and hepatotoxic activities of sophoradiol analogs on rat primary liver cell
cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unraveling the Toxicological Profile of Sophoradiol: A
Preliminary Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1243656#preliminary-toxicity-studies-of-sophoradiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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